C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride typically involves the reaction of phenyl and pyridin-3-yl groups with methylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Specific details on the reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine oxide derivative, while reduction could produce a more saturated amine .
Scientific Research Applications
C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in the development of new pharmaceuticals.
Industry: It finds applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl and pyridine derivatives, such as:
- C-Phenyl-C-pyridin-2-yl-methylaminedihydrochloride
- C-Phenyl-C-pyridin-4-yl-methylaminedihydrochloride
- C-Phenyl-C-pyridin-3-yl-ethylaminedihydrochloride
Uniqueness
C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds might not be as effective .
Properties
IUPAC Name |
phenyl(pyridin-3-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;;/h1-9,12H,13H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPXEYCURFOBKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CN=CC=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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